

(S,S)-J-113397 vs. [Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S,S)-J-113397

Cat. No.: B12416252

[Get Quote](#)

An Objective Comparison of **(S,S)-J-113397** and [Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂ for NOP Receptor Research

For researchers and drug development professionals investigating the nociceptin/orphanin FQ (N/OFQ) system, the choice of pharmacological tools is critical. This guide provides a detailed comparison of two widely used ligands for the N/OFQ peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor: **(S,S)-J-113397**, a non-peptidyl antagonist, and [Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂, a peptidic ligand with a more complex pharmacological profile.

Introduction to the Compounds

(S,S)-J-113397 is a potent and highly selective non-peptidyl competitive antagonist of the NOP receptor.^{[1][2][3][4][5]} Its development was a significant step forward in studying the physiological roles of the N/OFQ system due to its high affinity and selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa).^{[1][3][6]}

[Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂ is a synthetic peptide analog of the endogenous NOP receptor ligand, nociceptin.^[2] Its pharmacological characterization has revealed a complex profile, demonstrating antagonist, partial agonist, or full agonist properties depending on the specific tissue and experimental conditions.^{[2][7][8][9][10][11][12]} For instance, it has been reported to act as a competitive antagonist in peripheral tissues such as the guinea pig ileum and mouse vas deferens, while functioning as a potent agonist in the central nervous system, including the rat spinal cord.^{[7][8][9][10][11][13][14]}

Head-to-Head Performance Comparison

The differing pharmacological profiles of **(S,S)-J-113397** and [Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂ are evident in their in vitro and in vivo activities. **(S,S)-J-113397** consistently behaves as a pure, competitive antagonist, whereas the peptide's activity is context-dependent. A study directly comparing the two in a GTPγS binding assay in mouse brain membranes demonstrated that J-113397 antagonized N/OFQ-stimulated binding without affecting basal binding, confirming its antagonist nature.^[15] In contrast, [Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂ not only partially antagonized N/OFQ-stimulated binding but also exhibited agonist activity on its own.^[15]

Data Presentation

The following tables summarize the quantitative data for **(S,S)-J-113397** and [Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂ from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Potency of **(S,S)-J-113397**

Parameter	Value	Species/Tissue	Assay	Reference
K _i (nM)	1.8	Human (recombinant)	Radioligand Binding	[1]
K _i (nM)	1.1	Mouse brain	Radioligand Binding	[1]
IC ₅₀ (nM)	5.3	CHO cells expressing ORL1	[³⁵ S]GTPγS Binding	[1]
IC ₅₀ (nM)	2.3	CHO cells expressing ORL1	Radioligand Binding	[5]
IC ₅₀ (nM)	26	CHO cells expressing ORL1	cAMP Accumulation	[5]
pA ₂	7.52	CHO cells expressing hOP4	cAMP Formation	[3]
pK _i	8.56	CHO cells expressing hOP4	Radioligand Binding	[3]

Table 2: In Vitro and In Vivo Activity of [Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)NH₂

Activity Type	Parameter	Value	Species/Tissue	Assay/Model	Reference
Antagonist	pA ₂	7.02	Guinea pig ileum	Electrically evoked contraction	
Antagonist	pA ₂	6.75	Mouse vas deferens	Electrically evoked contraction	
Agonist	-	Potent agonist	Rat spinal cord	Nociceptive flexor reflex	[7]
Partial Agonist	Efficacy	~30% of N/OFQ	Rat periaqueductal gray	K ⁺ channel activation	[8]
Agonist	-	Dose-dependent inhibition of morphine analgesia	Mouse	In vivo analgesia model	[9]
Full Agonist	pEC ₅₀	8.65	CHO cells expressing NOP	cAMP Accumulation	[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for interpreting the data and designing future studies.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (K_i) of a test compound by measuring its ability to displace a radiolabeled ligand from the NOP receptor.

- **Membrane Preparation:** Membranes are prepared from cells or tissues endogenously or recombinantly expressing the NOP receptor. This typically involves homogenization of the cells or tissue in a buffered solution, followed by centrifugation to isolate the membrane fraction.
- **Binding Reaction:** A constant concentration of a radiolabeled NOP receptor ligand (e.g., [125 I]Tyr 14 -nociceptin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound ((**S,S**)-**J-113397** or [Phe 1 ψ(CH $_2$ -NH)Gly 2]nociceptin(1-13)NH $_2$).
- **Separation and Detection:** The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter. The amount of radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC $_{50}$) is determined. The K $_i$ value is then calculated from the IC $_{50}$ value using the Cheng-Prusoff equation.

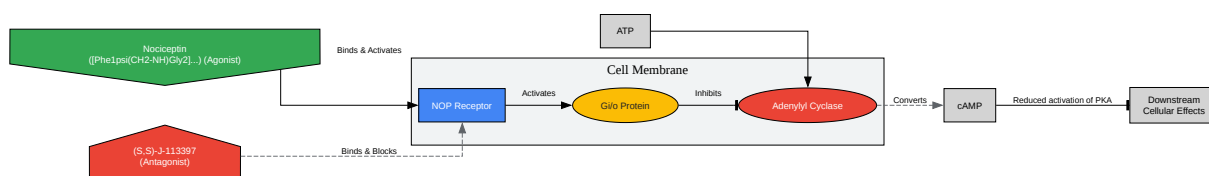
[35 S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the NOP receptor.

- **Membrane Preparation:** Similar to the radioligand binding assay, membranes expressing the NOP receptor are prepared.
- **Assay Reaction:** The membranes are incubated with a fixed concentration of [35 S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound. In antagonist mode, a fixed concentration of an agonist (e.g., nociceptin) is also included.
- **Separation and Detection:** The reaction is terminated, and the bound [35 S]GTPγS is separated from the free form by filtration. The radioactivity on the filters is then counted.
- **Data Analysis:** For agonists, the concentration that stimulates 50% of the maximal response (EC $_{50}$) is determined. For antagonists, the concentration that inhibits 50% of the agonist-stimulated response (IC $_{50}$) is calculated.

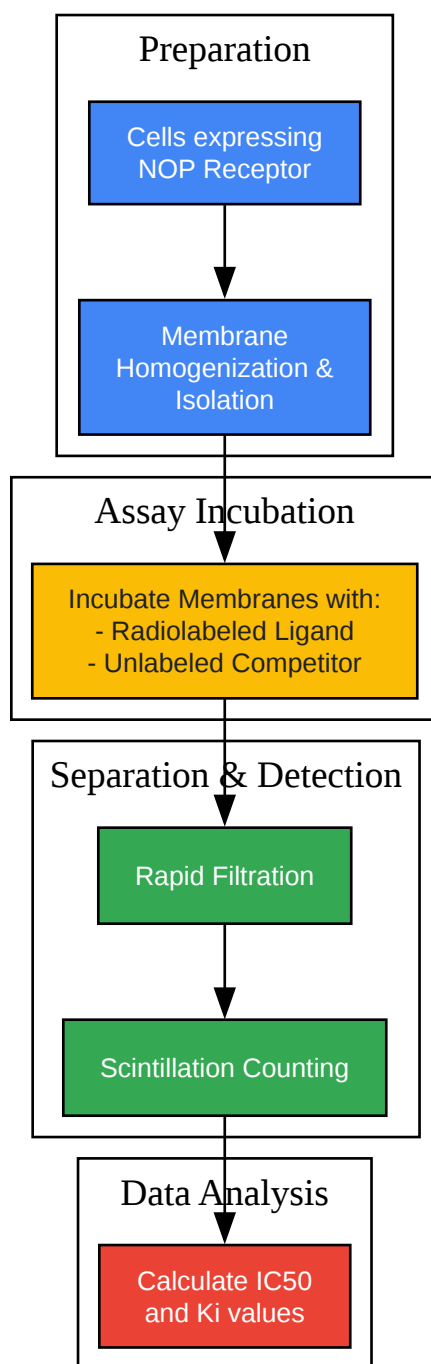
Mandatory Visualization

The following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.



[Click to download full resolution via product page](#)

NOP Receptor Signaling Pathway



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. J-113,397 - Wikipedia [en.wikipedia.org]
- 5. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [Phe1psi(CH2-NH)Gly2]-nociceptin-(1-13)NH2, a proposed antagonist of the nociceptin receptor, is a potent and stable agonist in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Phe1psi(CH2-NH)Gly2]nociceptin-(1 - 13)-NH2 activation of an inward rectifier as a partial agonist of ORL1 receptors in rat periaqueductal gray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Phe1psi(CH2-NH)Gly2]nociceptin-(1-13)-NH2 acts as an agonist of the orphanin FQ/nociceptin receptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity study of the nociceptin(1-13)-NH2 N-terminal tetrapeptide and discovery of a nociceptin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of [Phe1Ψ(CH2-NH)Gly2]Nociceptin (1-13)NH2 in rat brain, rat vas deferens and CHO cells expressing recombinant human nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the effects of [Phe1psi(CH2-NH)Gly2]nociceptin(1-13)NH2 in rat brain, rat vas deferens and CHO cells expressing recombinant human nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nociceptin/orphanin FQ and [Phe(1)psi(CH2-NH)Gly2]nociceptin(1-13)NH2 modulates the activity of hypothalamic paraventricular nucleus neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evidence that [Phe1 psi(CH2-NH)Gly2]nociceptin-(1-13)-NH2, a peripheral ORL-1 receptor antagonist, acts as an agonist in the rat spinal cord - Wikidata [wikidata.org]
- 15. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [(S,S)-J-113397 vs. [Phe1psi(CH2-NH)Gly2]nociceptin(1-13)NH2]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12416252#s-s-j-113397-vs-phe1psi-ch2-nh-gly2-nociceptin-1-13-nh2\]](https://www.benchchem.com/product/b12416252#s-s-j-113397-vs-phe1psi-ch2-nh-gly2-nociceptin-1-13-nh2)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com